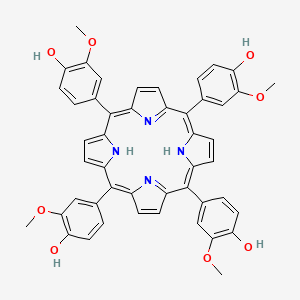

meso-Tetra(3-methoxy-4-hydroxyphenyl) porphine

Übersicht

Beschreibung

meso-Tetra(3-methoxy-4-hydroxyphenyl) porphine: is a synthetic porphyrin compound with the molecular formula C48H38N4O8 and a molecular weight of 798.84 g/mol . Porphyrins are a group of organic compounds, many of which are naturally occurring, that play key roles in biological processes such as oxygen transport and photosynthesis. This particular compound is used primarily in research settings .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of meso-Tetra(3-methoxy-4-hydroxyphenyl) porphine typically involves the condensation of pyrrole with aldehydes under acidic conditions. The reaction is followed by oxidation to form the porphyrin macrocycle . Specific conditions such as temperature, solvent, and catalysts can vary depending on the desired yield and purity.

Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis generally follows similar principles to laboratory methods but on a larger scale. This involves optimizing reaction conditions to maximize yield and minimize impurities .

Analyse Chemischer Reaktionen

Types of Reactions: meso-Tetra(3-methoxy-4-hydroxyphenyl) porphine can undergo various chemical reactions, including:

Oxidation: This reaction can modify the porphyrin ring or the substituents attached to it.

Reduction: This can lead to the formation of reduced porphyrin derivatives.

Substitution: Functional groups on the porphyrin ring can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of porphyrin oxides, while reduction can yield reduced porphyrins .

Wissenschaftliche Forschungsanwendungen

Synthesis Overview:

- Starting Materials: Pyrrole and substituted aldehydes.

- Key Steps: Condensation reactions followed by purification techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy to confirm product identity.

Photodynamic Therapy (PDT)

One of the most significant applications of TMHPP is in photodynamic therapy, a treatment modality for various cancers. TMHPP acts as a photosensitizer that generates reactive oxygen species (ROS) upon light activation, leading to cell death in targeted cancer cells.

Mechanism of Action:

- Upon irradiation with light, TMHPP absorbs energy and transfers it to molecular oxygen, producing singlet oxygen, which is cytotoxic to cancer cells .

- Studies have demonstrated its efficacy in inducing apoptosis in tumor cells, making it a promising candidate for PDT.

Biosensing Applications

TMHPP has been employed as a fluorescent probe for detecting and quantifying nucleic acids and proteins due to its unique optical properties. Its ability to interact with biological targets enhances its utility in biosensing technologies.

Case Study:

- A study reported the use of TMHPP in a fluorescence-based assay for DNA detection, showcasing its sensitivity and specificity.

Nanomaterials Functionalization

TMHPP can be utilized to functionalize nanomaterials such as silver nanoparticles. This functionalization enhances the properties of the nanoparticles for applications in theranostics (therapeutics combined with diagnostics) and sensing.

Applications:

- Functionalized nanoparticles exhibit improved stability and biocompatibility, allowing for targeted drug delivery systems.

Metal-Organic Frameworks (MOFs)

Recent research has explored the incorporation of TMHPP into metal-organic frameworks (MOFs). These materials have potential applications in gas storage, catalysis, and separation processes.

Properties:

- TMHPP serves as a building block for MOFs with tailored properties, enhancing their functionality for specific applications.

Wirkmechanismus

The mechanism of action of meso-Tetra(3-methoxy-4-hydroxyphenyl) porphine involves its ability to absorb light and transfer energy. This property makes it useful in photodynamic therapy, where it generates reactive oxygen species that can kill cancer cells . The compound interacts with molecular targets such as cellular membranes and proteins, leading to cell damage and death .

Vergleich Mit ähnlichen Verbindungen

- meso-Tetra(4-carboxyphenyl) porphine

- meso-Tetra(p-hydroxyphenyl) porphine

- meso-Tetra(3-hydroxyphenyl) porphine

Comparison: meso-Tetra(3-methoxy-4-hydroxyphenyl) porphine is unique due to its specific substituents, which confer distinct photophysical and chemical properties. These differences can affect its reactivity, stability, and suitability for various applications compared to other porphyrins .

Biologische Aktivität

meso-Tetra(3-methoxy-4-hydroxyphenyl) porphine (TMP) is a synthetic porphyrin compound that has gained attention for its potential applications in photodynamic therapy (PDT) and other biomedical fields. This article reviews the biological activity of TMP, focusing on its photophysical properties, cytotoxicity, and mechanisms of action.

Photophysical Properties

The photophysical characteristics of TMP are crucial for its effectiveness as a photosensitizer in PDT. The absorption spectrum of TMP shows significant peaks in the visible range, which are essential for light activation during therapy. Studies indicate that TMP exhibits high singlet oxygen generation efficiency, which is a key factor in its photodynamic activity.

Table 1: Photophysical Properties of this compound

| Property | Value |

|---|---|

| Molecular Weight | 678.7 g/mol |

| Absorption Maxima | 410 nm, 650 nm |

| Singlet Oxygen Yield () | High (exact value varies by study) |

Cytotoxicity and Anticancer Activity

The cytotoxic effects of TMP have been evaluated against various cancer cell lines. In vitro studies demonstrate that TMP exhibits significant anticancer activity through mechanisms involving reactive oxygen species (ROS) generation upon light activation.

Case Study: Anticancer Efficacy

In a study involving human melanoma cells (A375), TMP showed an IC50 value of approximately 68 nM, indicating potent cytotoxicity. This effect was attributed to the compound's ability to induce apoptosis via ROS-mediated pathways .

Table 2: Cytotoxicity Data for this compound

| Cell Line | IC50 (nM) | Mechanism of Action |

|---|---|---|

| A375 (Melanoma) | 68 | ROS generation leading to apoptosis |

| OE19 (Esophageal) | 344 | Similar mechanism |

| HT1376 (Bladder) | 63 | Similar mechanism |

Antibacterial Activity

TMP also demonstrates antibacterial properties, particularly against Gram-positive and Gram-negative bacteria. The photodynamic treatment with TMP leads to significant reductions in bacterial viability.

Study Findings

In a recent investigation, TMP exhibited Log10 reduction values greater than 3.0 against Staphylococcus aureus and Escherichia coli when exposed to light activation, showcasing its potential as an antibacterial agent .

The primary mechanism by which TMP exerts its biological effects involves the generation of singlet oxygen and other reactive species upon light exposure. These reactive species can damage cellular components, leading to cell death.

-

Photodynamic Mechanism :

- Upon activation by light, TMP generates singlet oxygen ().

- This singlet oxygen interacts with cellular membranes, proteins, and nucleic acids, causing oxidative damage.

- Cellular Uptake :

Eigenschaften

IUPAC Name |

2-methoxy-4-[10,15,20-tris(4-hydroxy-3-methoxyphenyl)-21,23-dihydroporphyrin-5-yl]phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H38N4O8/c1-57-41-21-25(5-17-37(41)53)45-29-9-11-31(49-29)46(26-6-18-38(54)42(22-26)58-2)33-13-15-35(51-33)48(28-8-20-40(56)44(24-28)60-4)36-16-14-34(52-36)47(32-12-10-30(45)50-32)27-7-19-39(55)43(23-27)59-3/h5-24,49,52-56H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRFFXLLRHHHVBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC(=C(C=C7)O)OC)C8=CC(=C(C=C8)O)OC)C=C4)C9=CC(=C(C=C9)O)OC)N3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H38N4O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

798.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.